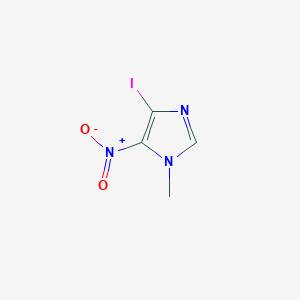![molecular formula C9H12N2O3 B14451882 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72345-59-6](/img/structure/B14451882.png)
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins. This compound is known for its role in the development of oral cephalosporins, which are widely used to treat bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the esterification of cephalosporin C with trimethylchlorosilane, followed by treatment with phosphorus pentachloride and butanol etherification. The final product is obtained through hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of cephalosporin C-producing microorganisms, followed by chemical modification to obtain the desired product. The yield from cephalosporin C sodium to this compound is approximately 50% .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives, which are used as antibiotics .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: For studying bacterial resistance mechanisms.
Medicine: In the development of new antibiotics.
Industry: For large-scale production of cephalosporin antibiotics.
Wirkmechanismus
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another intermediate used in cephalosporin synthesis.
Cefatrizine impurity A: A related compound used as a reference standard.
Cefuroxime Axetil: A broad-spectrum antibiotic with a similar structure.
Uniqueness
What sets 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its specific role in the synthesis of oral cephalosporins, making it a crucial compound in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
72345-59-6 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14) |
InChI-Schlüssel |
IZABFWWQWDIJML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(C(=O)N2C(=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)






![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
